molecular formula C4H2BrFN2O2S B2637463 5-Bromopyrimidine-2-sulfonyl fluoride CAS No. 2172554-28-6

5-Bromopyrimidine-2-sulfonyl fluoride

Cat. No.: B2637463
CAS No.: 2172554-28-6
M. Wt: 241.03
InChI Key: GDJLFMUPNSQZNK-UHFFFAOYSA-N
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Description

Product Overview 5-Bromopyrimidine-2-sulfonyl fluoride (CAS 2172554-28-6) is a versatile heteroaromatic sulfonyl fluoride reagent. It features the molecular formula C 4 H 2 BrFN 2 O 2 S and a molecular weight of 241.04 . The compound is characterized by a pyrimidine ring bearing both a bromo substituent and a highly reactive sulfonyl fluoride group, making it a valuable synthon in various research applications . Research Applications and Value This compound is primarily used as a building block in organic synthesis and medicinal chemistry. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the construction of more complex molecular architectures. Concurrently, the sulfonyl fluoride group acts as a warhead in the rapidly growing field of SuFEx (Sulfur Fluoride Exchange) click chemistry . Sulfonyl fluorides are known to covalently and irreversibly modify serine residues in enzyme active sites, a mechanism exploited in the development of potent enzyme inhibitors . For instance, related sulfonyl fluoride compounds have been developed as inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH), demonstrating their utility in chemical biology and drug discovery research . Handling and Safety This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as a hazardous substance and requires careful handling. Safety information includes the hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJLFMUPNSQZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172554-28-6
Record name 5-bromopyrimidine-2-sulfonyl fluoride
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Synthetic Methodologies for 5 Bromopyrimidine 2 Sulfonyl Fluoride

Strategies for the Introduction of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is a valuable functional group due to its unique stability and reactivity, notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov Several methods have been developed to introduce this moiety onto aromatic and heteroaromatic rings.

The classical and most direct route to sulfonyl fluorides is through the halogen exchange of the more common sulfonyl chlorides. nih.govacs.org This method is advantageous when the corresponding sulfonyl chloride is commercially available or readily synthesized.

Recent advancements have focused on developing milder and more efficient conditions for this transformation. One notable method employs a simple and mild direct chloride-to-fluoride exchange using potassium fluoride (KF) in a biphasic water/acetone mixture. organic-chemistry.org This protocol is effective for a wide array of substrates, including heterocycles, and proceeds in high yields (84–100%) within a few hours without the need for harsh reagents or catalysts. organic-chemistry.org

For cases where the sulfonyl chloride is not stable or readily available, in situ generation followed by halogen exchange is a powerful alternative. nih.gov Sulfonyl chlorides can be formed from stable sulfonic acid precursors using reagents like trichloroacetonitrile and then immediately treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired sulfonyl fluoride. nih.gov Similarly, thiols can be oxidized to sulfonyl chlorides in situ using agents like sodium hypochlorite (B82951), followed by the addition of a fluoride donor such as potassium bifluoride (KHF₂). nih.govmdpi.com

Table 1: Halogen Exchange Protocols for Sulfonyl Fluoride Synthesis

Starting MaterialReagentsKey FeaturesReference
Sulfonyl ChloridePotassium Fluoride (KF), Water/AcetoneMild conditions, high yields (84-100%), broad substrate scope. organic-chemistry.org
Sulfonic Acid1. Trichloroacetonitrile, PPh₃ 2. Tetrabutylammonium Fluoride (TBAF)In situ generation of sulfonyl chloride from a stable precursor. nih.gov
Thiol1. Sodium Hypochlorite (NaOCl) 2. Potassium Bifluoride (KHF₂)In situ oxidation and subsequent fluorination. nih.govmdpi.com

Direct fluorosulfonylation methods bypass the need for sulfonyl chloride intermediates, offering a more streamlined approach to installing the -SO₂F group. These reactions typically involve a sulfur dioxide source and a fluorine source, often mediated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions are prominent in this category. nih.gov For example, aryl iodides can react with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and an electrophilic fluorine source such as Selectfluor to produce aryl sulfonyl fluorides. organic-chemistry.org A similar strategy has been developed for aryl bromides. nih.gov More recently, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts was developed using inexpensive sodium dithionite (Na₂S₂O₄) as the SO₂ source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild conditions. rsc.org

Another approach is the copper-free Sandmeyer-type fluorosulfonylation, which transforms aryldiazonium salts into the corresponding sulfonyl fluorides using sodium metabisulfite (Na₂S₂O₅) as the SO₂ source and Selectfluor as the fluorine source. organic-chemistry.org This method allows for the use of aromatic amines as starting materials via in situ diazotization. organic-chemistry.org

Table 2: Direct Fluorosulfonylation Methodologies

Starting MaterialCatalyst/MediatorSO₂ SourceFluorine SourceReference
Aryl IodidePalladiumDABSOSelectfluor organic-chemistry.org
Aryl Thianthrenium SaltPalladiumNa₂S₂O₄NFSI rsc.org
Arenediazonium SaltCopper-freeNa₂S₂O₅Selectfluor organic-chemistry.org
Aryl Boronic AcidBismuthSO₂Selectfluor organic-chemistry.org

The synthesis of sulfonyl fluorides can also be achieved through the intermediate formation of sulfinates. A one-pot, two-step palladium-catalyzed method has been developed where aryl bromides are converted into ammonium sulfinate salts in situ using DABSO. nih.gov These sulfinate intermediates are then fluorinated with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to afford the final sulfonyl fluoride product. nih.gov This strategy avoids the handling of unstable sulfonyl chloride intermediates and starts from readily available aryl halides. nih.gov

Bromination Protocols for the Pyrimidine (B1678525) Core Functionalization

The second crucial step is the introduction of a bromine atom at the 5-position of the pyrimidine ring. This is typically achieved through electrophilic aromatic substitution.

The pyrimidine ring is inherently electron-deficient, which makes electrophilic substitution challenging compared to benzene or other electron-rich aromatic systems. researchgate.netwikipedia.org However, substitution is possible, often requiring specific reagents and conditions.

Common brominating agents used for this purpose include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH). nih.govnih.gov The bromination of pyrimidine derivatives like uridine and cytidine at the C-5 position has been successfully carried out using DBH in aprotic solvents such as acetonitrile or DMF. nih.gov The efficiency of this reaction can be enhanced by the addition of Lewis acids. nih.gov NBS is also a widely used reagent for electrophilic aromatic bromination. nih.gov Another established method involves reacting a pyrimidine hydrogen halide salt with elemental bromine at elevated temperatures in a solvent like nitrobenzene. google.com

Table 3: Reagents for Electrophilic Bromination of Pyrimidines

ReagentTypical ConditionsNotesReference
1,3-Dibromo-5,5-dimethylhydantoin (DBH)Aprotic solvents (CH₃CN, DMF)Lewis acid can enhance efficiency. nih.gov
N-Bromosuccinimide (NBS)Acetonitrile, 0°C to 60°CCommon and effective reagent. nih.gov
Bromine (Br₂)Nitrobenzene, ~130°CUsed with pyrimidine hydrochloride salt. google.com

The electronic nature of the pyrimidine ring dictates the regioselectivity of electrophilic substitution. The two nitrogen atoms strongly withdraw electron density from the 2-, 4-, and 6-positions. wikipedia.org Consequently, the C-5 position is the least electron-deficient and, therefore, the most favorable site for attack by an electrophile. wikipedia.org

Convergent and Divergent Synthetic Routes Towards 5-Bromopyrimidine-2-sulfonyl fluoride

The construction of the this compound molecule can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a plausible convergent approach would involve:

Synthesis of a 5-bromopyrimidine (B23866) core with a suitable leaving group at the 2-position. This could be a halogen (e.g., 2-chloro-5-bromopyrimidine) or another functional group amenable to substitution.

Preparation of a sulfonyl fluoride-containing reagent.

Coupling of the two fragments. This final step would unite the pyrimidine core with the sulfonyl fluoride moiety to yield the final product.

Divergent Synthesis: In contrast, a divergent strategy begins with a common precursor that is sequentially modified to introduce the desired functional groups. This approach offers flexibility for creating a library of related compounds. A potential divergent route for this compound could start from a simple pyrimidine derivative:

Functionalization of the Pyrimidine Ring: Starting with a precursor like 2-aminopyrimidine (B69317), sequential reactions would be performed to introduce the bromo and sulfonyl fluoride groups.

Introduction of the Sulfonyl Fluoride Group: The amino group at the 2-position could be converted into a sulfonyl fluoride via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide and a fluoride source.

Bromination: The subsequent step would involve the regioselective bromination of the pyrimidine ring at the 5-position. The order of these steps would be critical to manage the directing effects of the substituents and achieve the correct isomer. This approach allows for the synthesis of various sulfonamides and sulfonimidamides from a common N-protected sulfonimidoyl fluoride intermediate nih.gov.

Recent studies have highlighted divergent syntheses for pyrimidine and purine nucleotides from common prebiotic precursors, underscoring the power of this strategy in building complex heterocyclic systems from shared starting materials nih.gov.

Catalytic Systems and Optimized Reaction Conditions in Synthesis

Catalysis is central to the efficient synthesis of sulfonyl fluorides and the derivatization of pyrimidine rings. Both transition metal catalysis and organocatalysis offer powerful tools to achieve high yields and selectivity under mild conditions.

Transition metals play a crucial role in forming the C-SO2F bond. Various catalytic systems have been developed for the synthesis of aryl sulfonyl fluorides, which are directly applicable to heterocyclic systems like pyrimidine.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in fluorosulfonylation reactions. One method involves the Pd-catalyzed coupling of aryl bromides with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), followed by in-situ oxidation and fluorination with a source like N-fluorobenzenesulfonimide (NFSI) nih.gov. Another advanced protocol uses aryl thianthrenium salts with a palladium catalyst, employing sodium dithionite (Na2S2O4) as the sulfonyl source and NFSI as the fluorine source under mild conditions rsc.org.

Copper-Catalyzed Reactions: Copper catalysis is effective for converting arenediazonium salts into the corresponding sulfonyl fluorides nih.gov. This approach could be applied to a 5-bromo-2-aminopyrimidine precursor, where the amino group is converted to a diazonium salt and subsequently to the sulfonyl fluoride group in the presence of a copper catalyst.

Bismuth-Catalyzed Synthesis: A novel approach utilizes Bismuth(III) catalysis to convert (hetero)aryl boronic acids into their corresponding sulfonyl fluorides acs.org. This method proceeds through a redox-neutral cycle and demonstrates excellent yields and broad functional group tolerance, making it suitable for complex substrates like pyrimidine derivatives acs.org.

Catalyst SystemStarting MaterialKey ReagentsPotential ApplicationReference
PalladiumAryl BromideDABSO, NFSIDirect fluorosulfonylation of 2-bromo-5-chloropyrimidine nih.gov
PalladiumAryl Thianthrenium SaltNa₂S₂O₄, NFSIOne-pot synthesis from an activated pyrimidine rsc.org
CopperArenediazonium SaltSO₂, Fluoride SourceConversion of 2-amino-5-bromopyrimidine nih.gov
BismuthAryl Boronic AcidSO₂, Oxidant, Fluoride SourceSynthesis from a 5-bromopyrimidine-2-boronic acid acs.org

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. While direct organocatalytic synthesis of sulfonyl fluorides is less common, these catalysts are widely used for the derivatization and functionalization of the pyrimidine core.

An example is the use of a diarylprolinol triphenylsilyl ether catalyst for the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes rsc.org. This reaction adds a functionalized side chain to the pyrimidine ring, demonstrating how organocatalysts can be employed to build molecular complexity on the pyrimidine scaffold under mild conditions rsc.org. Such strategies could be used to introduce or modify substituents on the pyrimidine ring before or after the formation of the sulfonyl fluoride group. Nanostructure catalysts, such as iron, zinc, or manganese oxides, have also been employed in the efficient, one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing an eco-friendly catalytic approach nih.gov.

Microwave-Assisted Synthesis and Flow Chemistry in Pyrimidine Derivatization

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved yields, and enhanced safety profiles.

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in organic synthesis for accelerating reactions. In the context of pyrimidine synthesis, microwave-assisted methods have been successfully used for:

Cyclocondensation Reactions: The Biginelli reaction, a classic method for synthesizing dihydropyrimidines, can be performed efficiently under microwave irradiation, often without a solvent tandfonline.com.

Multicomponent Reactions: The synthesis of various bioactive pyrimidine derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines, is significantly faster using microwave assistance, reducing reaction times from hours to minutes rsisinternational.org.

Synthesis of Fused Pyrimidines: Tetrahydropyrimidine derivatives have been synthesized via microwave irradiation in a multicomponent reaction, highlighting the method's efficiency foliamedica.bg.

These examples demonstrate that the construction of the pyrimidine core or its subsequent functionalization can be greatly expedited by microwave technology eurekaselect.com.

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor. This technology offers precise control over reaction parameters, rapid heat and mass transfer, and improved safety, particularly for hazardous reactions.

Improved Selectivity and Yield: In the multicomponent synthesis of 3-aminoimidazo[1,2-α]pyrimidines, continuous flow conditions led to improved regioselectivity and comparable yields with a dramatic reduction in reaction time compared to batch methods vapourtec.com.

Scalability and Safety: Flow reactors are well-suited for scaling up reactions and can safely handle hazardous reagents and unstable intermediates by generating them in-situ for immediate consumption nih.gov.

Efficient Derivatization: Chemical derivatization in flow analysis benefits from highly reproducible reagent addition and controlled timing, making it an attractive method for the functionalization of molecules like pyrimidines mdpi.comsemanticscholar.org. The synthesis of pyrazole-fused scaffolds, which are structurally related to pyrimidines, has been shown to be more efficient in flow systems, with significantly reduced reaction times mdpi.com.

TechniqueAdvantagesApplication in Pyrimidine SynthesisReference
Microwave-Assisted SynthesisReduced reaction times, improved yields, clean product formationCyclocondensation, multicomponent reactions, synthesis of fused pyrimidines rsisinternational.orgeurekaselect.com
Flow ChemistryPrecise control, enhanced safety, scalability, improved selectivityMulticomponent reactions, handling of hazardous intermediates, rapid derivatization vapourtec.comnih.govmdpi.com

Reactivity and Transformational Chemistry of 5 Bromopyrimidine 2 Sulfonyl Fluoride

Reactions at the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO₂F) moiety is a key functional group, known for its unique balance of stability and reactivity. While generally more stable and less prone to hydrolysis than its sulfonyl chloride counterpart, it readily participates in nucleophilic substitution and click chemistry reactions under appropriate conditions.

Nucleophilic Substitution Reactions with Varied Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to attack by various nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, leading to the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile.

With amines , 5-Bromopyrimidine-2-sulfonyl fluoride reacts to form the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. The reaction involves the attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of hydrogen fluoride (HF), often facilitated by a base to neutralize the acid produced.

The general reaction is as follows:

R-NH₂ + 5-Bromopyrimidine-2-SO₂F → 5-Bromopyrimidine-2-SO₂-NH-R + HF

Similarly, alcohols (R-OH) and thiols (R-SH) can react with this compound to yield sulfonate esters and thiosulfonates, respectively. These reactions often require activation, for instance by using a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity.

Table 1: Nucleophilic Substitution Reactions of this compound This table is illustrative, based on the known reactivity of sulfonyl fluorides, as specific experimental data for this exact compound is limited in publicly accessible literature.

Nucleophile TypeNucleophile ExampleProduct Class
Primary AmineAnilineN-Aryl Sulfonamide
Secondary AminePiperidineN-Alkyl Sulfonamide
AlcoholPhenolSulfonate Ester
ThiolThiophenolThiosulfonate

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click reactions that utilizes the reliable reactivity of sulfonyl fluorides. As a SuFEx hub, this compound can be used to connect with other molecules ("spokes") that present a suitable nucleophilic handle, under mild and efficient conditions.

SuFEx chemistry provides a robust method for the formation of highly stable sulfur-heteroatom bonds.

S-O Linkages: The reaction with phenols or silyl (B83357) ethers is a cornerstone of SuFEx, leading to the formation of diaryl or aryl alkyl sulfonates. This linkage is particularly stable and finds application in materials science and polymer chemistry.

S-N Linkages: The formation of sulfonamides and related structures through SuFEx with amines or their derivatives is highly efficient. This is one of the most common applications of SuFEx in drug discovery and bioconjugation.

S-C Linkages: While less common, the formation of S-C bonds is also achievable through SuFEx-type reactions, typically involving organometallic reagents. This expands the synthetic utility of sulfonyl fluorides beyond traditional heteroatom nucleophiles.

The reactivity of the S-F bond can be significantly enhanced through catalysis. Organic bases are commonly employed as catalysts to accelerate SuFEx reactions.

Table 2: Common Catalysts in SuFEx Reactions

Catalyst TypeCatalyst ExampleGeneral Role
Organic Bases1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Activates the nucleophile or the sulfonyl fluoride
Guanidines1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Highly effective base catalysts
PhosphazenesP₂-EtSuperbase for challenging transformations
Lewis AcidsCalcium bistriflimide [Ca(NTf₂)₂]Activates the sulfonyl fluoride for nucleophilic attack

These catalysts function by either activating the sulfonyl fluoride, making the sulfur atom more electrophilic, or by activating the nucleophilic partner. The choice of catalyst can depend on the specific substrates and desired reaction rate.

Reductive Transformations of the Sulfonyl Fluoride

The reduction of a sulfonyl fluoride group is a challenging transformation due to the high stability of the S(VI) oxidation state and the strong S-F bond. While direct reduction to lower oxidation states of sulfur (e.g., sulfinate, disulfide, or thiol) is not a commonly reported transformation for this specific compound, electrochemical methods have been explored for the reduction of arene sulfonyl fluorides in general. Such a transformation, if achieved, would provide a pathway to a different class of sulfur-containing pyrimidine (B1678525) derivatives.

Reactions at the Bromine Moiety on the Pyrimidine Core

The bromine atom at the C-5 position of the pyrimidine ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring influences the reactivity of the C-Br bond.

This functionality allows for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, as well as amine and ether linkages.

Table 3: Potential Cross-Coupling Reactions at the Bromine Moiety This table represents potential reactions based on the known chemistry of bromopyrimidines.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄) + BaseAryl- or Alkyl-substituted pyrimidine
Stille CouplingOrganostannanePd catalystAryl- or Vinyl-substituted pyrimidine
Sonogashira CouplingTerminal alkynePd catalyst + Cu(I) cocatalyst + BaseAlkynyl-substituted pyrimidine
Buchwald-Hartwig AminationAminePd catalyst + Ligand + BaseAmino-substituted pyrimidine
Heck CouplingAlkenePd catalyst + BaseAlkenyl-substituted pyrimidine

These reactions are highly valuable for the late-stage functionalization of the pyrimidine core, allowing for the synthesis of a diverse library of compounds from the common this compound intermediate. The two reactive sites on the molecule can be manipulated in a stepwise fashion to build molecular complexity in a controlled manner.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes the C5 position of this compound a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, the sulfonyl fluoride group itself has emerged as a viable coupling partner under specific catalytic conditions, offering orthogonal reactivity.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with a halide or pseudohalide, catalyzed by a palladium complex. The C5-Br bond of the pyrimidine scaffold readily participates in this reaction. For instance, the coupling of 5-bromopyrimidine (B23866) with lithium triisopropyl 2-pyridylboronate, using a Pd₂(dba)₃/tri(tert-butyl)phosphine catalyst system, has been shown to produce the corresponding biaryl product in high yield. nih.gov In a specific example, the reaction with a 2-pyridylboronate proceeded smoothly to give the desired heterobiaryl compound in 91% yield. nih.gov

While the C-Br bond is the conventional reactive site, recent advancements have demonstrated that sulfonyl fluorides can also undergo desulfonative Suzuki-Miyaura coupling. claremont.edunih.govresearchgate.net This transformation involves the cleavage of the C-S bond and subsequent coupling with a boronic acid. claremont.edunih.gov This dual reactivity allows for selective and sequential functionalization. Typically, the C-Br bond is more reactive and can be coupled under standard Suzuki-Miyaura conditions, leaving the sulfonyl fluoride group intact for subsequent transformations.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated pyrimidines. wikipedia.orgsoton.ac.uk The Sonogashira coupling of 5-bromopyrimidine derivatives with various terminal alkynes proceeds efficiently, establishing a new C-C triple bond at the C5 position. researchgate.netrsc.org These reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). soton.ac.ukrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org The C5-Br bond of this compound is a suitable electrophile for this transformation, enabling the introduction of primary and secondary amines at this position. The reaction typically employs a palladium precatalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. wikipedia.org This methodology has been used to synthesize a wide range of pyrido[2,3-d]pyrimidines through a cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition sequence. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyrimidine System

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbhu.ac.in This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. In this compound, the -SO₂F group at the C2 position is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack but markedly activates it for nucleophilic attack.

SNAr reactions on pyrimidines preferentially occur at the C2, C4, and C6 positions. slideshare.netnumberanalytics.comstackexchange.com While the subject compound has a bromine at C5, this position is generally not susceptible to SNAr because the negative charge of the intermediate Meisenheimer complex cannot be delocalized onto the ring nitrogen atoms. However, the intense activation provided by the -SO₂F group makes the C4 and C6 positions exceptionally electrophilic. Therefore, if a suitable leaving group were present at these positions, they would be highly reactive towards nucleophiles. There are reports of SNAr on highly activated systems, such as the substitution of a fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the SF₅ and NO₂ groups provide strong activation. beilstein-journals.orgmdpi.com By analogy, the -SO₂F group in this compound renders the pyrimidine ring highly susceptible to SNAr at activated positions.

Reactivity of the Pyrimidine Heterocycle

Electrophilic and Nucleophilic Substitution Patterns

The electronic nature of the pyrimidine ring governs its substitution patterns. The two nitrogen atoms reduce the π-electron density of the ring compared to benzene, making it generally resistant to electrophilic aromatic substitution. bhu.ac.in

Electrophilic Substitution: This type of reaction is difficult on an unactivated pyrimidine ring. bhu.ac.inresearchgate.net When it does occur, it preferentially takes place at the C5 position, which is the most electron-rich carbon in the ring. wikipedia.orgslideshare.netnumberanalytics.com The presence of electron-donating groups on the ring can facilitate electrophilic attack. researchgate.net For this compound, the C5 position is already substituted with bromine, and the powerful deactivating effect of the -SO₂F group makes further electrophilic substitution highly unlikely.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. wikipedia.orgslideshare.netnumberanalytics.com The presence of a good leaving group at these positions allows for SNAr reactions. As discussed, the -SO₂F group at C2 strongly enhances this inherent reactivity.

Ring Transformations and Derivatization via Pyrimidine Nitrogen Atoms

Beyond simple substitution, the pyrimidine ring can undergo more complex rearrangements and transformations, often initiated by nucleophilic attack.

Ring Transformations: Pyrimidine derivatives can be converted into other heterocyclic or carbocyclic systems under specific conditions. One notable example is the Dimroth rearrangement , an isomerization that involves the interchange of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov This typically occurs via a ring-opening/ring-closure sequence. For instance, 1-alkyl-2-iminopyrimidines can rearrange upon hydrolysis to form 2-alkylaminopyrimidines. wikipedia.org Other transformations include the conversion of pyrimidines into pyridines, which can be achieved by reacting activated pyrimidines (e.g., N-alkylpyrimidinium salts) with nucleophiles that provide a two-carbon fragment. chinesechemsoc.orgwur.nlwur.nl Ring contraction reactions, such as the conversion of pyrimidines to pyrazoles or isoxazoles upon reaction with hydrazine (B178648) or hydroxylamine, respectively, have also been observed. researchgate.net

Derivatization via Pyrimidine Nitrogen Atoms: The lone pairs of electrons on the pyrimidine nitrogen atoms allow for reactions such as protonation and alkylation. However, pyrimidine (pKa = 1.23) is a much weaker base than pyridine (B92270) (pKa = 5.30) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgbhu.ac.in Consequently, N-alkylation and N-oxidation are more difficult. wikipedia.org When these reactions do occur, they typically happen at only one of the nitrogen atoms.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The reactivity of this compound is characterized by two primary electrophilic sites: the carbon atom of the C-Br bond and the sulfur atom of the sulfonyl fluoride group. This dual reactivity presents opportunities for selective transformations, which are crucial when the compound is reacted with multi-functionalized nucleophiles or coupling partners. The selection of the reaction site is highly dependent on the reaction conditions, particularly the type of catalyst and the nature of the reacting partner.

In multi-functionalized systems, this compound exhibits a high degree of chemoselectivity, allowing for the stepwise modification of its structure. Generally, palladium-catalyzed cross-coupling reactions occur selectively at the C-Br bond, while the sulfonyl fluoride group remains intact. This tolerance of the SO2F group to common cross-coupling conditions is a key feature of its chemistry. Conversely, reactions with nucleophiles, particularly under basic conditions, tend to favor substitution at the sulfonyl fluoride moiety.

Research into heteroaromatic compounds bearing both a bromine atom and a sulfonyl fluoride group has demonstrated that Suzuki, Stille, and Negishi cross-coupling reactions proceed chemoselectively at the aryl bromide position. This selectivity allows for the introduction of various carbon-based substituents onto the pyrimidine ring without affecting the sulfonyl fluoride group, which can then be used for subsequent transformations.

The following data illustrates the chemoselective Suzuki-Miyaura coupling of a related brominated heteroaryl sulfonyl fluoride, highlighting the preferential reactivity of the C-Br bond under palladium catalysis. While specific data for this compound is not extensively detailed in publicly accessible literature, the reactivity pattern is well-established for this class of compounds.

Table 1: Chemoselective Suzuki-Miyaura Coupling of a Brominated Heteroaryl Sulfonyl Fluoride

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid5-Phenylpyrimidine-2-sulfonyl fluoride92
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)pyrimidine-2-sulfonyl fluoride88
33-Thienylboronic acid5-(Thiophen-3-yl)pyrimidine-2-sulfonyl fluoride75

Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C. The data is representative for this class of compounds.

Conversely, when this compound is treated with nucleophiles such as amines or phenols, the reaction typically occurs at the sulfonyl fluoride group to form the corresponding sulfonamides or sulfonate esters. This transformation, often referred to as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, is highly efficient for creating S-N and S-O linkages. The C-Br bond is generally unreactive under these conditions, allowing for the preservation of this functionality for subsequent cross-coupling reactions.

When a multi-functionalized nucleophile, such as an aminophenol, is used, the regioselectivity of the reaction comes into play. The outcome is dependent on the relative nucleophilicity of the functional groups within the reacting partner and the reaction conditions. For instance, the more nucleophilic amino group will preferentially react with the sulfonyl fluoride over the hydroxyl group under neutral or mildly basic conditions.

The table below outlines the expected regioselective outcomes for the reaction of this compound with various multi-functionalized nucleophiles, based on established principles of SuFEx chemistry.

Table 2: Regioselectivity in the Reaction of this compound with Multi-Functionalized Nucleophiles

EntryNucleophileMajor ProductReaction Site on Nucleophile
14-AminophenolN-(4-hydroxyphenyl)-5-bromopyrimidine-2-sulfonamideAmino group
2EthanolamineN-(2-hydroxyethyl)-5-bromopyrimidine-2-sulfonamideAmino group
33-Aminopropan-1-olN-(3-hydroxypropyl)-5-bromopyrimidine-2-sulfonamideAmino group

Conditions: Typically a base such as triethylamine or DIPEA in a polar aprotic solvent like DMF or acetonitrile.

This orthogonal reactivity makes this compound a valuable building block in medicinal chemistry and materials science, enabling the sequential and controlled introduction of different functionalities into a molecule. For example, a synthetic strategy could involve an initial palladium-catalyzed cross-coupling at the C-5 position, followed by a SuFEx reaction at the sulfonyl fluoride group to introduce a second point of diversity.

Application As a Versatile Synthetic Building Block and Intermediate

Scaffold Diversification for Molecular Architectures

5-Bromopyrimidine-2-sulfonyl fluoride (B91410) serves as an exceptional starting point for the diversification of molecular scaffolds, a crucial process in the discovery of new bioactive compounds and materials. The orthogonal reactivity of its two key functional groups—the sulfonyl fluoride and the bromo substituent—allows for selective and sequential modifications, enabling the generation of a wide array of structurally distinct molecules from a single precursor.

The sulfonyl fluoride moiety is known for its stability and selective reactivity towards nucleophiles, making it an ideal handle for introducing diversity. enamine.net This reactivity can be harnessed to introduce various substituents, thereby altering the steric and electronic properties of the parent molecule. Furthermore, the bromine atom on the pyrimidine (B1678525) ring is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. ossila.com This dual reactivity allows for a combinatorial approach to library synthesis, where different coupling partners can be introduced at the 5-position, while the sulfonyl fluoride group is simultaneously or subsequently reacted with a range of nucleophiles. This strategy significantly expands the accessible chemical space from a single, readily available starting material.

A key strategy in medicinal chemistry is "scaffold hopping," which involves replacing a core molecular structure with a different one while retaining similar biological activity. nih.govmdpi.com The pyrimidine core of 5-Bromopyrimidine-2-sulfonyl fluoride can serve as a template for such endeavors. By strategically modifying both the sulfonyl fluoride and the bromo positions, chemists can generate novel scaffolds that mimic the spatial and electronic features of known active compounds, potentially leading to improved properties such as enhanced potency, selectivity, or pharmacokinetic profiles.

Synthesis of Novel Pyrimidine-Based Scaffolds and Derivatives

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov this compound provides a convenient entry point for the synthesis of a plethora of novel pyrimidine-based derivatives and fused-ring systems.

The bromine atom at the 5-position is a versatile handle for derivatization. For instance, Suzuki-Miyaura cross-coupling reactions with various boronic acids can introduce a wide range of aryl and heteroaryl substituents at this position, leading to the synthesis of novel 5-arylpyrimidine derivatives. nih.gov These modifications can significantly influence the biological activity of the resulting compounds.

Furthermore, the inherent reactivity of the pyrimidine ring system, coupled with the directing effects of the bromo and sulfonyl fluoride groups, allows for the construction of fused pyrimidine systems. nih.gov These complex heterocyclic structures are of great interest in drug discovery due to their diverse pharmacological activities. mpg.deresearchgate.netmdpi.comresearchgate.net Synthetic strategies often involve the initial functionalization of the pyrimidine core using this compound, followed by intramolecular cyclization reactions to form the fused rings.

Below is a table summarizing the synthesis of various pyrimidine derivatives from different starting materials, illustrating the broad utility of the pyrimidine scaffold.

Starting Material 1Starting Material 2Catalyst/ReagentProductReference
2-amino-5-bromopyrimidineBoronic acidsPalladium catalystC-5 linked 2-aminopyrimidine (B69317) derivatives nih.gov
5-bromo-2,4-dichloropyrimidineAnilinesDIPEA2,4-di(arylamino)-5-bromopyrimidine nih.gov
4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrileHydrazine (B178648) hydrate-Hydrazino derivative acs.org
Thioxopyrimidine-6(1H)-onesEthyl chloroacetate-Furo[2,3-d]pyrimidine mdpi.com

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. jocpr.com The design of novel MCRs is a continuous effort in organic synthesis, and this compound possesses the requisite functionalities to be a valuable component in such reaction cascades. nih.govnih.govresearchgate.net

The electrophilic nature of the sulfonyl fluoride group and the potential for the bromine atom to participate in transition-metal-catalyzed cycles make this compound an attractive substrate for the design of new MCRs. For example, a hypothetical MCR could involve the initial reaction of the sulfonyl fluoride with a nucleophile, followed by an in-situ cross-coupling reaction at the bromo position. Such a one-pot transformation would rapidly generate molecular complexity and provide access to libraries of highly substituted pyrimidines.

The development of MCRs often relies on the predictable and sequential reactivity of the starting materials. The distinct reactivity of the sulfonyl fluoride and bromo groups in this compound allows for controlled reaction sequences within a single pot, a key aspect of successful MCR design. rsc.org

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex, drug-like molecules in the final steps of a synthesis. mpg.dewikipedia.orgresearchgate.net This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug properties. scispace.com The chemoselective reactivity of the sulfonyl fluoride group makes this compound a promising reagent for LSF. nih.govacs.org

The sulfonyl fluoride moiety can react selectively with specific nucleophilic residues in a complex molecule, such as the side chains of certain amino acids in peptides or proteins, without affecting other functional groups. enamine.net This orthogonality is a critical requirement for successful LSF. researchgate.net For instance, a drug candidate containing a nucleophilic handle could be modified with this compound to introduce a bromopyrimidine unit. This newly installed functionality could then serve as a point for further diversification through cross-coupling reactions, allowing for the fine-tuning of the molecule's properties. researchgate.net

The ability to introduce the 5-bromopyrimidine-2-sulfonyl moiety late in a synthetic sequence provides a significant advantage, as it avoids the need to carry a potentially reactive group through a lengthy synthesis. This approach streamlines the synthesis of analogs and accelerates the drug discovery process. researchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Studies of Key Transformations

There are no specific kinetic or thermodynamic data available in the reviewed literature for key transformations involving 5-Bromopyrimidine-2-sulfonyl fluoride (B91410). General studies on arylsulfonyl fluorides indicate that the reactivity of the sulfonyl fluoride group can be modulated by the electronic properties of the aromatic or heteroaromatic ring to which it is attached. However, quantitative kinetic parameters such as reaction rates, activation energies, and thermodynamic data like enthalpy and entropy of reaction for 5-Bromopyrimidine-2-sulfonyl fluoride have not been reported.

Transition State Analysis for Sulfonyl Fluoride Reactions

No experimental or computational transition state analyses for reactions of this compound have been published. Such studies are crucial for understanding the precise mechanism of nucleophilic substitution at the sulfur center, but this level of detailed investigation has not been documented for this particular compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing information on molecular orbitals, electron density distribution, and geometric parameters.

For the related molecule, 5-bromopyrimidine (B23866), electronic structure data has been calculated using quantum chemical methods such as the Hartree-Fock (H-F) and the outer valence Green function (OVGF) methods. These calculations provide the binding energies (BE) and kinetic energies (KE) for the molecular orbitals, which describe the electronic makeup of the molecule. The presence of the bromine atom and the pyrimidine (B1678525) ring's nitrogen atoms creates a complex electronic environment.

Table 1: Calculated Orbital Properties for the Analog 5-Bromopyrimidine Data derived from studies on 5-bromopyrimidine, a structural analog.

Molecular OrbitalBinding Energy (eV)Kinetic Energy (eV)
15a'10.4939.46
3a''10.9529.85
14a'11.2341.57
2a''12.0137.11
13a'13.0844.02
1a''14.1241.01
12a'14.8045.41

This interactive table presents the binding and kinetic energies for the outer valence molecular orbitals of 5-bromopyrimidine, calculated via quantum chemical methods. These values provide a baseline for understanding the electronic structure before the addition of the sulfonyl fluoride (B91410) group.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For 5-bromopyrimidine-2-sulfonyl fluoride, the strong electron-withdrawing -SO₂F group is expected to significantly lower the energies of both the HOMO and LUMO compared to the 5-bromopyrimidine parent. This lowering of the LUMO energy would make the molecule a potent electrophile, susceptible to nucleophilic attack, particularly at the carbon atom bearing the sulfonyl fluoride group (C2) and other electron-deficient sites on the pyrimidine ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Predicted Reactivity Descriptors This table outlines key reactivity descriptors derived from HOMO-LUMO energies. The values are qualitative predictions for this compound based on the expected effects of the -SO₂F group.

DescriptorFormulaPredicted Value for this compoundChemical Implication
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOSmallHigh Reactivity
Chemical Hardness (η)(ELUMO - EHOMO) / 2Low"Soft" molecule, more reactive
Electronegativity (χ)-(EHOMO + ELUMO) / 2HighHigh tendency to attract electrons
Electrophilicity Index (ω)χ² / (2η)HighStrong electrophile

This interactive table defines important chemical reactivity descriptors and predicts their qualitative values for the title compound, suggesting it is a reactive electrophile.

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the C2-S bond.

Theoretical methods, such as performing a Potential Energy Surface (PES) scan using DFT, can be used to explore this rotational landscape. By systematically rotating the S-F bond relative to the pyrimidine ring and calculating the energy at each step, one can identify the low-energy (stable) and high-energy (transition state) conformers. These calculations would likely reveal that the most stable conformation is one that minimizes steric hindrance and optimizes electronic interactions (e.g., dipole alignment or hyperconjugation) between the sulfonyl fluoride group and the pyrimidine ring. Such analysis is crucial as the molecule's conformation can significantly influence its reactivity and how it interacts with other molecules, such as biological receptors.

Molecular Dynamics Simulations for Understanding Reactivity and Selectivity

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion and interactions of molecules over time. This technique is invaluable for understanding reaction mechanisms, solvation effects, and binding selectivity in complex environments.

A detailed study combining ab initio MD simulations and time-dependent wave packet analysis has been performed on the analog 5-bromopyrimidine in an aqueous solution to understand its behavior upon interaction with excess electrons, which is relevant to radiosensitization. This study revealed that in the gas phase, electron attachment leads to C-Br bond cleavage through two primary pathways. However, in an aqueous solution, the solvation effect introduces a barrier to this dissociation, and protonation at the nitrogen sites of the pyrimidine ring becomes a competing pathway that inhibits C-Br bond cleavage.

For this compound, MD simulations could be used to explore several key aspects:

Reactivity in Solution: How does the presence of the -SO₂F group alter the solvation shell and the dissociation dynamics of the C-Br bond? The sulfonyl fluoride group is a strong hydrogen bond acceptor and would interact strongly with protic solvents.

Reaction Selectivity: The molecule has multiple electrophilic sites (C2, C5, and the sulfur atom). MD simulations of the molecule in the presence of a nucleophile could reveal the preferred sites of attack and the associated reaction pathways and energy barriers, thus predicting the kinetic and thermodynamic products.

Binding Dynamics: If the molecule is investigated as an inhibitor, MD simulations can elucidate the dynamics of its binding to a target protein, revealing the key interactions, conformational changes, and residence time that dictate its efficacy and selectivity.

In Silico Screening and Design of Related Compounds

The computational framework used to study this compound also enables the rational design and virtual screening of new, related compounds with tailored properties. This in silico approach accelerates the discovery process by prioritizing which molecules to synthesize and test experimentally.

Drawing parallels from the design of 5-fluorouracil (B62378) analogs, a similar strategy could be applied here. Starting with the this compound scaffold, computational methods can be used to:

Create Virtual Libraries: Generate a library of related compounds by systematically modifying the scaffold, for instance, by replacing the bromine atom at the 5-position with other halogens or functional groups (e.g., -CN, -CF₃, -CH₃) or by altering the substituents on the sulfonyl group.

Property Prediction: For each compound in the virtual library, calculate key properties such as reactivity (via HOMO-LUMO analysis), stability, and potential for binding to a specific target using high-throughput molecular docking.

Filtering and Prioritization: Screen the library based on a set of desired criteria. For example, if the goal is to develop a highly selective covalent inhibitor, one might screen for compounds with a high electrophilicity index but also favorable steric and electronic complementarity to the target's active site.

This in silico screening process allows researchers to explore a vast chemical space efficiently, identifying promising candidates for further development while minimizing the time and resources required for experimental synthesis and testing.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Bromopyrimidine-2-sulfonyl fluoride (B91410). Through various NMR experiments, detailed information about the atomic connectivity and spatial arrangement of the molecule can be obtained.

¹H NMR (Proton NMR) spectroscopy would provide information on the chemical environment of the hydrogen atoms on the pyrimidine (B1678525) ring. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the bromo and sulfonyl fluoride groups.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring would be distinctly affected by the attached bromine and sulfonyl fluoride substituents.

¹⁹F NMR (Fluorine-19 NMR) is a particularly valuable tool for characterizing this compound due to the presence of the sulfonyl fluoride group. wikipedia.org The fluorine nucleus is highly sensitive in NMR, and its chemical shift provides a direct probe of the electronic environment around the sulfonyl group. wikipedia.org

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings within the pyrimidine ring, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds, helping to definitively assign the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) could be utilized to investigate the spatial proximity of atoms. While less critical for a small, rigid molecule like 5-Bromopyrimidine-2-sulfonyl fluoride, it could confirm through-space interactions between protons on the pyrimidine ring.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H8.5 - 9.5s-
¹³C110 - 160--
¹⁹F40 - 70s-

Note: The table above presents predicted data ranges. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula, C₄H₂BrFN₂O₂S. This level of accuracy is crucial for distinguishing the target compound from other potential isomers or impurities with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₄H₂BrFN₂O₂S
Exact Mass240.9137
m/z (Calculated) [M+H]⁺241.9215

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

IR Spectroscopy would show characteristic absorption bands for the various bonds within the molecule. Key expected vibrations include those from the C-H, C=N, and C=C bonds of the pyrimidine ring, as well as the strong, characteristic stretching frequencies of the S=O bonds in the sulfonyl group.

Raman Spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The vibrations of the pyrimidine ring and the S-F bond would likely be observable in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
C-H (aromatic)IR, Raman3000 - 3100
C=N, C=C (pyrimidine ring)IR, Raman1400 - 1600
S=O (sulfonyl)IR1350 - 1400 (asymmetric), 1150 - 1200 (symmetric)
S-FIR, Raman700 - 850
C-BrIR, Raman500 - 600

X-ray Crystallography for Solid-State Structural Determination

For a crystalline sample of this compound, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data serves as the ultimate confirmation of the molecular structure elucidated by spectroscopic methods.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity is typically determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, aiding in their identification.

Interactive Data Table: Illustrative Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetection
HPLCC18Acetonitrile/Water gradientUV (e.g., 254 nm)
GC-MSDB-5 or similarHeliumMass Spectrometry (EI)

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies

Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 5-Bromopyrimidine-2-sulfonyl fluoride (B91410) and its derivatives. Traditional synthetic routes for sulfonyl fluorides have often involved harsh reagents and conditions. eurekalert.orgosaka-u.ac.jp Emerging green chemistry approaches aim to mitigate these issues.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Exploration of solid-state reactions or reactions in green solvents like water or ionic liquids to reduce the environmental footprint. eurekaselect.comresearchgate.net

Energy-Efficient Synthesis: The use of microwave or ultrasound assistance to accelerate reaction times and reduce energy consumption is a promising avenue. eurekaselect.com

Safer Reagents: Research into replacing hazardous reagents with safer alternatives is crucial. For instance, the use of potassium fluoride as a fluorine source and sodium hypochlorite (B82951) pentahydrate as a green oxidant represents a significant step forward in the synthesis of sulfonyl fluorides. researchgate.net

Recent advancements in the green synthesis of sulfonyl fluorides, in general, provide a strong foundation for developing specific protocols for 5-Bromopyrimidine-2-sulfonyl fluoride. A notable development is a method that converts thiols and disulfides into sulfonyl fluorides using safer reagents, producing only non-toxic salts as by-products. eurekalert.orgosaka-u.ac.jpsciencedaily.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Fluorides

FeatureTraditional MethodsGreen/Sustainable Methods
Reagents Often involve toxic gases (e.g., SO₂F₂) or corrosive agents (e.g., KHF₂) eurekalert.orgosaka-u.ac.jpUse of safer alternatives like KF and green oxidants researchgate.net
Solvents Often rely on volatile organic compounds (VOCs)Focus on solvent-free conditions or use of green solvents (e.g., water) eurekaselect.com
By-products Can produce hazardous wasteGeneration of non-toxic by-products (e.g., NaCl, KCl) sciencedaily.com
Energy May require prolonged heatingUtilization of energy-efficient techniques like microwave irradiation eurekaselect.com

Exploration of Unprecedented Reactivity Modes

The bifunctional nature of this compound, possessing both a SuFEx-active sulfonyl fluoride group and a bromine atom amenable to cross-coupling reactions, allows for the exploration of novel reactivity.

Future research could investigate:

Orthogonal Functionalization: Developing selective reactions that modify one functional group while leaving the other intact. This would enable the stepwise construction of complex molecules. The bromine atom can participate in Pd-catalyzed carbon-carbon bond-forming reactions, while the sulfonyl fluoride can undergo SuFEx reactions. ossila.com

Tandem Reactions: Designing one-pot reactions where both the sulfonyl fluoride and the bromine atom react sequentially to rapidly build molecular complexity.

Covalent Probe Development: The sulfonyl fluoride group can act as a "warhead" to form covalent bonds with specific amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgrsc.org This reactivity can be harnessed to develop chemical probes for studying biological systems.

The stability of the S-F bond, coupled with its context-specific reactivity, makes sulfonyl fluorides privileged electrophiles in chemical biology. rsc.orgrsc.orgnih.gov The pyrimidine (B1678525) scaffold is also a well-established pharmacophore, further enhancing the potential of this compound in this area. growingscience.comresearchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The rise of automated synthesis and high-throughput experimentation (HTE) is revolutionizing drug discovery and materials science. acs.org The robust and reliable nature of SuFEx click chemistry makes it highly suitable for these platforms. nih.govresearchgate.netjk-sci.com

Future directions in this area include:

Library Synthesis: Utilizing this compound as a building block in automated synthesis platforms to rapidly generate large libraries of diverse compounds for screening. nih.govjk-sci.com

Miniaturization: Performing reactions on a nanoscale to conserve reagents and reduce waste, which is a key aspect of modern high-throughput screening. jk-sci.com

Direct Biological Screening: The biocompatibility of SuFEx reactions allows for the direct screening of reaction products in biological assays without the need for purification, significantly accelerating the discovery of new bioactive molecules. researchgate.netjk-sci.com

The integration of SuFEx chemistry with HTE platforms has already shown promise in rapidly optimizing hit compounds into potent drug-like inhibitors. nih.govresearchgate.net

Advancements in Catalyst Design for Transformations Involving this compound

The development of novel catalysts will be essential for unlocking the full synthetic potential of this compound. While general catalysts for pyrimidine synthesis and functionalization exist, catalysts tailored for the specific reactivity of this bifunctional molecule could lead to significant breakthroughs. mdpi.comacs.orgresearchgate.net

Areas for catalyst development include:

Regioselective Catalysis: Designing catalysts that can distinguish between the different reactive sites on the pyrimidine ring, allowing for precise control over the outcome of chemical transformations.

Cross-Coupling Catalysts: Developing more efficient and versatile palladium or other transition metal catalysts for Suzuki, Stille, and other cross-coupling reactions at the C5-bromo position.

Catalytic Activation of the S-F bond: While SuFEx reactions are often performed under base or acid catalysis, the development of novel catalysts for the activation of the sulfonyl fluoride group could expand its reaction scope and efficiency. semanticscholar.org

The use of hybrid catalysts and nanocatalysts in pyrimidine synthesis points towards a trend of developing more efficient and recyclable catalytic systems. growingscience.comacs.org

Interdisciplinary Research Opportunities within Materials Science and Advanced Chemical Technologies

The unique properties of sulfonyl fluorides and pyrimidine derivatives suggest exciting opportunities for interdisciplinary research, particularly in materials science and advanced chemical technologies.

Potential applications include:

Polymer Chemistry: The sulfonyl fluoride group can serve as a versatile connector in polymerization reactions, leading to the development of novel polysulfonates and other polymers with unique properties. pdx.edu The rigid pyrimidine core could impart desirable thermal and mechanical properties to these materials.

Functional Materials: The ability to functionalize this compound at two different positions could be exploited to create new materials for electronics, optics, or sensing applications. Brominated pyrimidines are known to be useful in synthesizing push-pull molecules and linear macromolecules. ossila.com

Bioconjugation: The biocompatible reactivity of the sulfonyl fluoride group makes it an ideal tool for bioconjugation, allowing for the attachment of the pyrimidine scaffold to proteins, DNA, and other biomolecules. semanticscholar.org This could lead to the development of new diagnostic tools and targeted therapeutics.

The incorporation of the sulfonyl fluoride group into molecules can lead to compounds useful as ion-exchange resins, surface-active agents, and fuel cell electrolytes. pdx.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromopyrimidine-2-sulfonyl fluoride?

  • Methodology : The synthesis typically involves halogenation and sulfonylation steps. For bromine introduction, direct electrophilic substitution on the pyrimidine ring is feasible, while sulfonyl fluoride groups can be introduced via sulfur trioxide/fluoride reagents (e.g., ClSO₂F). A two-step approach could involve:

Bromination : Reacting pyrimidine precursors with brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to minimize side reactions.

Sulfonylation : Treating the brominated intermediate with sulfuryl chloride fluoride (SO₂ClF) in anhydrous conditions, followed by purification via column chromatography .

  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate stability, as sulfonyl fluorides are moisture-sensitive.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Critical for confirming the sulfonyl fluoride group (characteristic shifts between +50–+70 ppm).
  • ¹H/¹³C NMR : Identify aromatic protons and carbons on the pyrimidine ring, with splitting patterns indicating substituent positions.
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and isotopic patterns (e.g., bromine’s doublet).
    • Data Interpretation : Compare spectral data with computed DFT simulations or literature analogs (e.g., 5-methylpyridine-2-sulfonyl fluoride ).

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with ligands tailored for electron-deficient heterocycles.
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of the bromopyrimidine substrate.
  • Temperature/Time : Optimize at 80–100°C for 12–24 hours, balancing conversion and decomposition risks.
    • Troubleshooting : If coupling yields are low, pre-activate the boronic acid partner with base (e.g., K₂CO₃) or employ microwave-assisted synthesis .

Q. What strategies are effective for analyzing contradictory reactivity data in sulfonyl fluoride-mediated reactions?

  • Methodology :

  • Controlled Replicates : Repeat experiments under identical conditions (temperature, purity of reagents) to isolate variables.
  • Kinetic Studies : Use in-situ IR or NMR to track reaction intermediates and identify side reactions (e.g., hydrolysis of sulfonyl fluoride in aqueous conditions).
  • Meta-Analysis : Compare findings with structurally similar compounds (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine ) to discern patterns in substituent effects.
    • Framework : Apply principles from contradiction analysis in qualitative research, such as systematic bias checks and longitudinal factorial invariance testing .

Q. What considerations are critical for designing experiments involving this compound in aqueous environments?

  • Methodology :

  • Hydrolysis Mitigation : Use buffered solutions (pH 6–7) and low temperatures (0–4°C) to slow sulfonyl fluoride degradation.
  • Byproduct Management : Separate hydrolyzed products (e.g., sulfonic acids) via SPE (solid-phase extraction) or ion-exchange resins.
  • Safety Protocols : Follow guidelines for hazardous waste storage and disposal, as outlined for pyrimidine intermediates .

Data-Driven and Safety-Focused Questions

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodology :

  • HPLC-PDA/MS : Use reverse-phase chromatography with UV/Vis detection (200–400 nm) to quantify impurities.
  • Stability Testing : Store samples under inert atmospheres (N₂/Ar) and assess decomposition via accelerated aging studies (40°C/75% RH for 1 week).

Q. What are the implications of conflicting reports on the electrophilicity of the sulfonyl fluoride group in nucleophilic substitutions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to compare the electrophilicity of this compound with analogs (e.g., benzene sulfonyl fluorides).
  • Experimental Validation : Conduct competition experiments with nucleophiles (e.g., amines vs. thiols) under standardized conditions to rank reactivity .

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